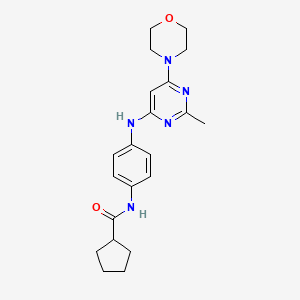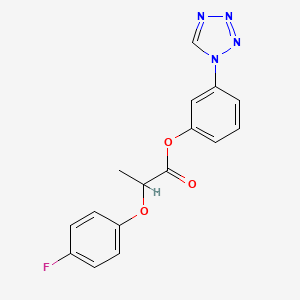![molecular formula C26H29N3O3 B11335293 N-({1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11335293.png)
N-({1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of benzodiazole, phenoxy, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxybutyl Group: The phenoxybutyl group is introduced via nucleophilic substitution reactions, where the phenoxy group is attached to a butyl chain, which is then linked to the benzodiazole core.
Formation of the Furan-2-Carboxamide Moiety: The furan-2-carboxamide moiety is synthesized separately and then coupled with the benzodiazole-phenoxybutyl intermediate through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: It can be used as a probe to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors.
Pathways Involved: The binding of the compound to its target can initiate or inhibit signaling pathways, leading to various biological effects. These pathways could include G-protein coupled receptor signaling, ion channel modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(1-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-BENZIMIDAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE: This compound shares a similar core structure but differs in the substitution pattern on the benzodiazole ring.
N-(1-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE: This compound has a thiophene ring instead of a furan ring, which may alter its electronic properties and biological activity.
Uniqueness
N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and development.
Properties
Molecular Formula |
C26H29N3O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C26H29N3O3/c1-19-12-13-20(2)24(17-19)32-15-7-6-14-29-22-10-5-4-9-21(22)27-25(29)18-28(3)26(30)23-11-8-16-31-23/h4-5,8-13,16-17H,6-7,14-15,18H2,1-3H3 |
InChI Key |
RMUSNYOLWLVDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11335219.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335232.png)
![Ethyl 1-({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11335235.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335236.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11335237.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11335239.png)
![5-phenyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11335241.png)
![N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11335243.png)
![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11335245.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B11335246.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335252.png)

